

Application Notes and Protocols for Photocatalytic Hydrogen Evolution using Decamethylruthenocene

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Compound of Interest

Compound Name: Decamethylruthenocene

Cat. No.: B15500432

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Introduction

Decamethylruthenocene, $[\text{Cp}^*_2\text{Ru}^{\text{II}}]$, has emerged as a promising molecule for photocatalytic hydrogen evolution. A key advantage of this organometallic complex is its ability to function as both a photosensitizer and a catalyst, obviating the need for an additional sensitizer in the hydrogen evolution reaction (HER).^{[1][2][3][4]} This dual role simplifies the catalytic system and provides a valuable platform for studying the fundamental mechanisms of light-driven hydrogen production.

The photocatalytic process is initiated by the protonation of **decamethylruthenocene** by an acid source to form a **decamethylruthenocene** hydride species, $[\text{Cp}_2\text{Ru}^{\text{IV}}(\text{H})]^+$.^{[1][2][3][4]} Subsequent photoexcitation of this hydride intermediate leads to the release of molecular hydrogen. The resulting oxidized species, $[\text{Cp}_2\text{Ru}^{\text{III}}]^+$, can then be electrochemically regenerated to complete the catalytic cycle, enabling sustained hydrogen production.^{[4][5][6]} This system has demonstrated a notable internal quantum yield of 25% for hydrogen evolution when coupled with electrochemical recycling.^{[4][5][6]}

These application notes provide an overview of the photocatalytic system, key performance data, and detailed experimental protocols for researchers interested in utilizing **decamethylruthenocene** for photocatalytic hydrogen evolution.

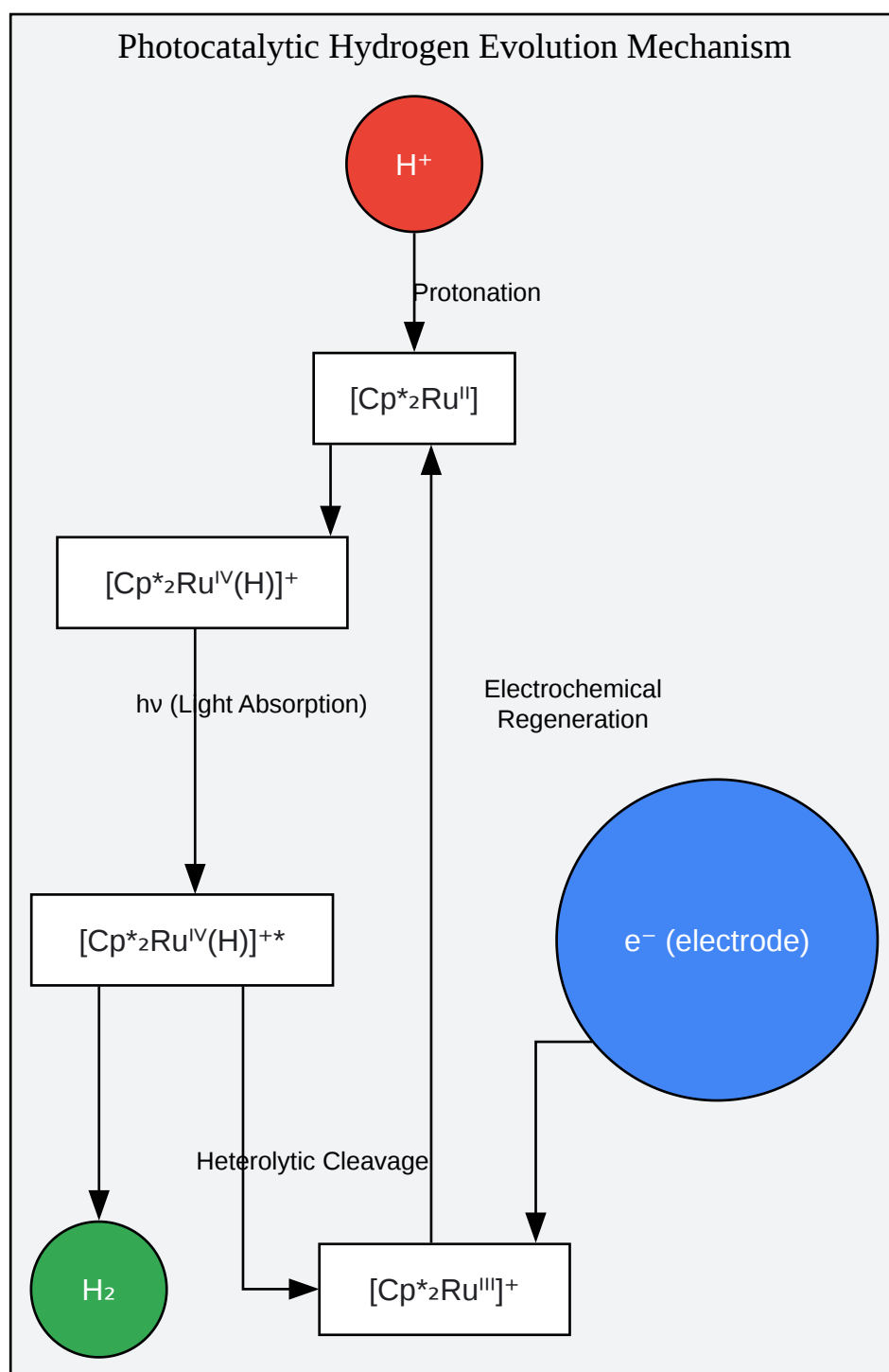
Data Presentation

The following table summarizes the key quantitative data reported for the photocatalytic hydrogen evolution using **decamethylruthenocene**. While extensive graphical data can be found in the primary literature, this table provides a concise summary of the headline performance metrics.

Parameter	Value	Conditions	Source
Internal Quantum Yield (QY)	25%	Photo-electrochemical setup with in-situ regeneration of the catalyst.	[4] [5] [6]
Excitation Wavelength for H ₂ Evolution	243 nm	Corresponds to the main absorption band of the $[\text{Cp}_2\text{Ru}^{\text{IV}}(\text{H})]^+$ intermediate.	[5]
Excitation Wavelength for $[\text{Cp}_2\text{Ru}^{\text{III}}]^+$ Production	365 nm	For the initial reduction of protons by $[\text{Cp}^*_2\text{Ru}^{\text{II}}]$.	[5]

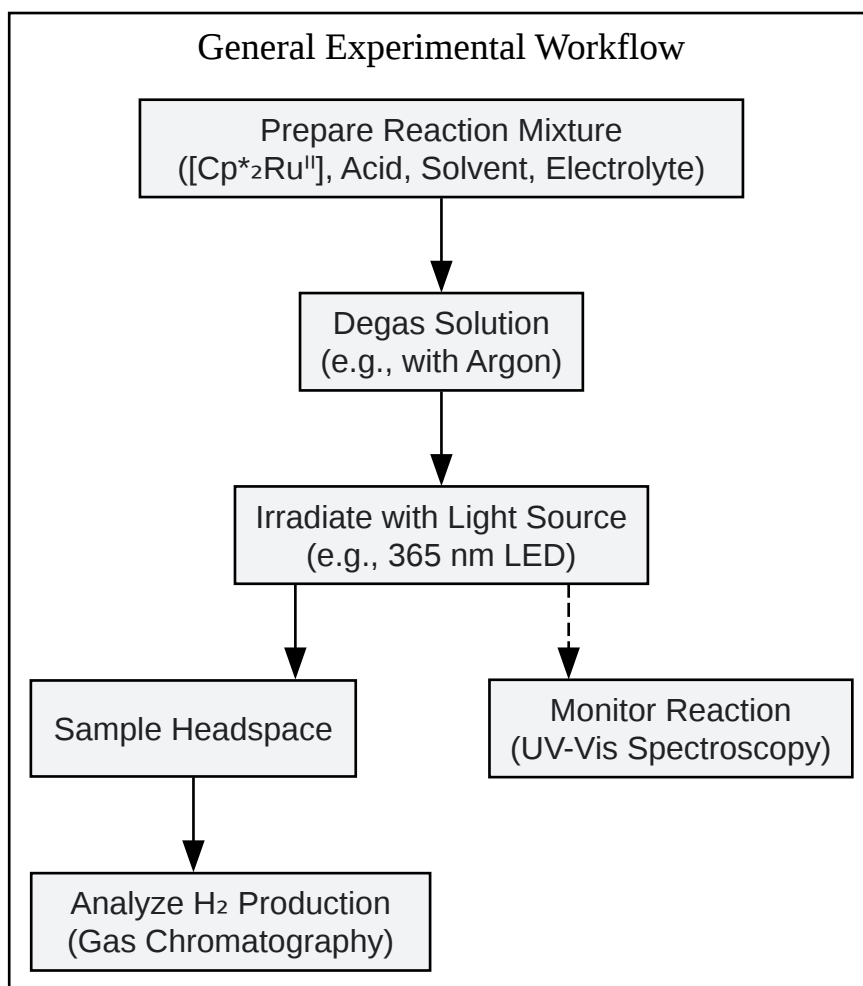
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism for photocatalytic hydrogen evolution by **decamethylruthenocene** and a general experimental workflow.



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Caption: Proposed mechanism of photocatalytic hydrogen evolution by **decamethylruthenocene**.



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